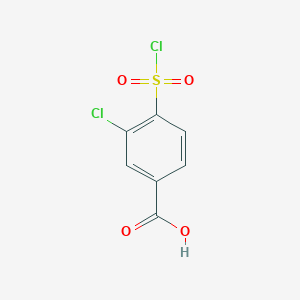
5-(Dimethylcarbamoyl)-1-Methyl-1H-Pyrrol-3-sulfonylchlorid
Übersicht
Beschreibung
5-(dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride is a useful research compound. Its molecular formula is C8H11ClN2O3S and its molecular weight is 250.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Karzinogenitätsstudien
Dimethylcarbamoylchlorid wird aufgrund ausreichender Beweise für Karzinogenität aus Studien an Versuchstieren als wahrscheinlich krebserregend für den Menschen angesehen . Es verursachte Tumoren bei Mäusen an zwei verschiedenen Gewebestellen und durch verschiedene Verabreichungswege . In einer weiteren Studie an Nagetieren wurde festgestellt, dass Dimethylcarbamoylchlorid, das durch Inhalation verabreicht wurde, Krebs der Nasenwege (Karzinom) bei Ratten und Hamstern verursachte .
Chemisches Zwischenprodukt
Dimethylcarbamoylchlorid wurde hauptsächlich als chemisches Zwischenprodukt bei der Herstellung von Farbstoffen, Pharmazeutika, Pestiziden und Raketentreibstoffen verwendet . Es wird seit 1961 hergestellt und wird von Herstellern in Europa und Indien kommerziell produziert .
Pharmazeutische Anwendungen
Dimethylcarbamoylchlorid wird zur Herstellung von Pharmazeutika verwendet . Es ist ein Reagenz für die Übertragung einer Dimethylcarbamoylgruppe auf alkoholische oder phenolische Hydroxylgruppen, wobei Dimethylcarbamate gebildet werden, die in der Regel pharmakologische Wirkungen aufweisen .
Herstellung von Farbstoffen
Dimethylcarbamoylchlorid wird bei der Herstellung von Farbstoffen verwendet . Es dient als chemisches Zwischenprodukt im Farbstoffherstellungsprozess .
Pestizidproduktion
Dimethylcarbamoylchlorid wird bei der Herstellung von Pestiziden verwendet . Es ist ein wichtiger Bestandteil bei der Herstellung bestimmter Arten von Pestiziden .
Raketentreibstoffproduktion
Dimethylcarbamoylchlorid wurde bei der Herstellung von Raketentreibstoffen verwendet . Es dient als chemisches Zwischenprodukt im Prozess .
Wirkmechanismus
Target of Action
Dimethylcarbamoyl chloride is known to transfer a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups . The targets could be proteins or enzymes with these functional groups.
Mode of Action
The compound might interact with its targets by transferring the dimethylcarbamoyl group, which could alter the target’s structure and function .
Biochemical Pathways
The exact pathways affected by this compound are unknown. It might be involved in pathways where the modification of alcoholic or phenolic hydroxyl groups plays a crucial role .
Pharmacokinetics
Dimethylcarbamoyl chloride is known to decompose rapidly in water , which could affect its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by this compound. Dimethylcarbamoyl chloride is known to form dimethyl carbamates, which usually have pharmacological or pesticidal activities .
Action Environment
Environmental factors such as pH and temperature could influence the stability and efficacy of this compound. For instance, dimethylcarbamoyl chloride is known to hydrolyze rapidly in water .
Eigenschaften
IUPAC Name |
5-(dimethylcarbamoyl)-1-methylpyrrole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O3S/c1-10(2)8(12)7-4-6(5-11(7)3)15(9,13)14/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEDMSUULBOKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N(C)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1455810.png)


![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)



![2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1455823.png)
![2-Chloro-1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1455824.png)




